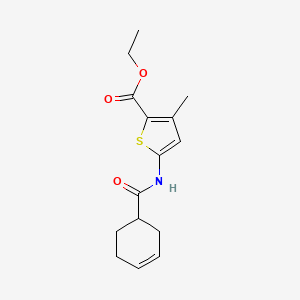
ethyl 5-(cyclohex-3-ene-1-amido)-3-methylthiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-(cyclohex-3-ene-1-amido)-3-methylthiophene-2-carboxylate (ECMTC) is a thiophene-based carboxylate compound that has been studied for its potential applications in various scientific research fields. ECMTC is a versatile compound, with a wide range of uses in various scientific research fields. It has been found to have a number of properties, such as being a potent antioxidant, anti-inflammatory, and anti-tumor agent.
Mecanismo De Acción
The exact mechanism of action of ethyl 5-(cyclohex-3-ene-1-amido)-3-methylthiophene-2-carboxylate is not yet fully understood. However, it is believed that ethyl 5-(cyclohex-3-ene-1-amido)-3-methylthiophene-2-carboxylate may act by inhibiting the activity of certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of pro-inflammatory molecules. It may also act as a direct scavenger of reactive oxygen species (ROS).
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl 5-(cyclohex-3-ene-1-amido)-3-methylthiophene-2-carboxylate have been studied in various in vitro and in vivo studies. In vitro studies have shown that ethyl 5-(cyclohex-3-ene-1-amido)-3-methylthiophene-2-carboxylate has antioxidant, anti-inflammatory, and anti-tumor properties. In vivo studies have demonstrated that ethyl 5-(cyclohex-3-ene-1-amido)-3-methylthiophene-2-carboxylate has anti-inflammatory and anti-tumor effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using ethyl 5-(cyclohex-3-ene-1-amido)-3-methylthiophene-2-carboxylate in lab experiments include its low cost, ease of synthesis, and its wide range of potential applications. However, there are some limitations to using ethyl 5-(cyclohex-3-ene-1-amido)-3-methylthiophene-2-carboxylate in lab experiments, such as its low solubility in water and its potential toxicity.
Direcciones Futuras
For research on ethyl 5-(cyclohex-3-ene-1-amido)-3-methylthiophene-2-carboxylate include further investigations into its mechanism of action, its potential applications in drug delivery and medical imaging, and its potential toxicity. In addition, further research should be conducted to explore the potential applications of ethyl 5-(cyclohex-3-ene-1-amido)-3-methylthiophene-2-carboxylate in tissue engineering, as well as its potential therapeutic use in the treatment of various diseases.
Métodos De Síntesis
Ethyl 5-(cyclohex-3-ene-1-amido)-3-methylthiophene-2-carboxylate is synthesized via the reaction of ethyl cyclohex-3-ene-1-amido-3-methylthiophene-2-carboxylate with a base, such as sodium hydroxide or potassium carbonate, in an aqueous solution. The reaction is carried out at room temperature, and the product is isolated by precipitation and filtration.
Aplicaciones Científicas De Investigación
Ethyl 5-(cyclohex-3-ene-1-amido)-3-methylthiophene-2-carboxylate has been studied for its potential applications in various scientific research fields. It has been found to have a number of properties, such as being a potent antioxidant, anti-inflammatory, and anti-tumor agent. In addition, ethyl 5-(cyclohex-3-ene-1-amido)-3-methylthiophene-2-carboxylate has been studied for its potential applications in the fields of drug delivery, medical imaging, and tissue engineering.
Propiedades
IUPAC Name |
ethyl 5-(cyclohex-3-ene-1-carbonylamino)-3-methylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3S/c1-3-19-15(18)13-10(2)9-12(20-13)16-14(17)11-7-5-4-6-8-11/h4-5,9,11H,3,6-8H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUEYKVVKAFIPMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)NC(=O)C2CCC=CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(cyclohex-3-enecarboxamido)-3-methylthiophene-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 1-[(3-bromophenyl)methyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B6579883.png)
![N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B6579891.png)
![7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6579904.png)

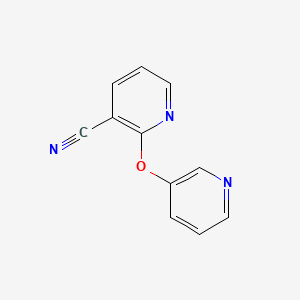
![6-[4-(2-chlorophenyl)piperazin-1-yl]-5-nitropyrimidin-4-amine](/img/structure/B6579948.png)
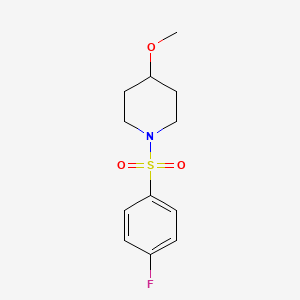
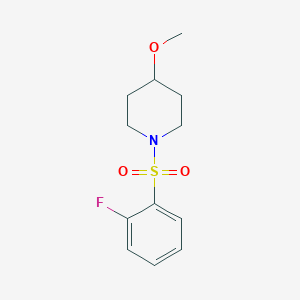
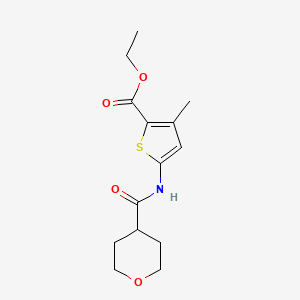
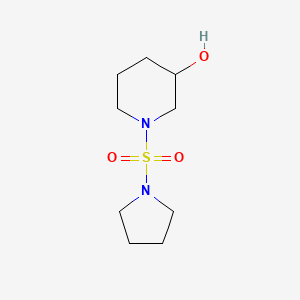
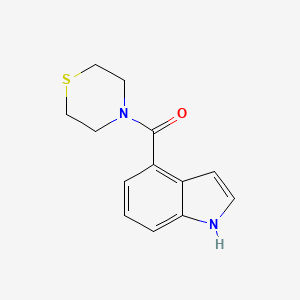
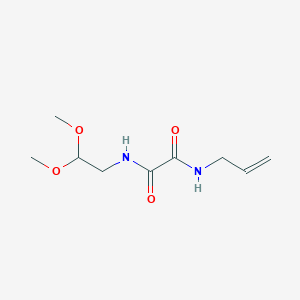
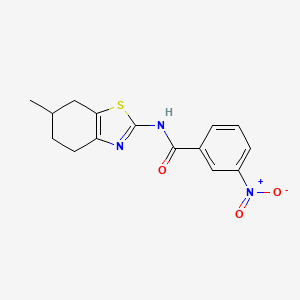
![N-(2,2-dimethoxyethyl)-N'-[(4-fluorophenyl)methyl]ethanediamide](/img/structure/B6580002.png)